Methods of Synthesis
The synthesis of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile can be achieved through several methods:
Technical Details
The reaction conditions often involve:
Structure Description
The molecular structure of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile features:
Data Representation
The molecular formula for this compound is C₁₁H₈N₂OS, with a molecular weight of approximately 232.26 g/mol. Structural representations can be visualized using software like ChemDraw or through computational chemistry tools.
Reactions Involving the Compound
The compound can participate in various chemical reactions:
Technical Details of Reactions
Reactions are typically performed under controlled conditions to optimize yield and selectivity. For example:
Process Overview
The mechanism by which [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile exerts its biological effects involves:
Data Insights
Research has indicated that compounds within this class exhibit significant biological activities, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis .
Physical Properties
Chemical Properties
Scientific Uses
[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile has potential applications in:
The quinazolin-4(3H)-one core exists in a dynamic equilibrium with its 4-hydroxy tautomer, though the oxo form predominates in physiological conditions. This tautomeric equilibrium significantly influences the molecule's hydrogen-bonding capacity and dipole moment, thereby affecting its binding affinity to biological targets [4] [7]. The planar structure of the bicyclic system facilitates intercalation into nucleic acids or stacking interactions within enzyme active sites, particularly kinases. Position C-2 serves as a critical modification hotspot; introducing sulfur-based functionalities (thioethers, sulfoxides, sulfones) dramatically alters electronic properties and enhances metabolic stability compared to oxygen analogues. Position N-3 allows for alkylation or arylation, modulating lipophilicity and steric bulk, while positions C-6 and C-7 on the benzenoid ring are prime locations for introducing electron-withdrawing or electron-donating groups to fine-tune electronic characteristics and binding specificity [2] [4].
C-2 Substituent Type | Representative Examples | Key Pharmacological Effects | Structural Implications |
---|---|---|---|
Thioether-Alkyl | [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile | Enhanced antimicrobial potential | Increased lipophilicity; Rotatable bonds for conformational flexibility |
Thioether-Aryl | 2-(Arylthio)-3-arylquinazolin-4(3H)-ones | Potent tyrosine kinase inhibition | Extended π-system for stacking interactions |
Methyl | 2-Methyl-3-benzylquinazolin-4(3H)-one | Moderate anti-inflammatory effects | Minimal steric bulk; Low electronic perturbation |
Amino | 2-Amino-6-nitroquinazolin-4(3H)-one | Anticancer activity (DHFR inhibition) | Hydrogen bond donor/acceptor capability |
Oxo/Hydroxy | Natural Febrifugine derivatives | Antimalarial activity | Tautomerism; Hydrogen bonding networks |
The incorporation of a thioacetonitrile group at C-2, as exemplified by [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile (CAS# 330827-69-5), introduces distinctive physicochemical attributes. The nitrile group (-C≡N) offers a strong dipole moment and serves as a bioisostere for carbonyl groups, while the methylene spacer (-CH2-) provides conformational flexibility. The sulfur atom enhances lipophilicity and participates in hydrophobic interactions within binding pockets. This combination creates a multifunctional handle amenable to further chemical elaboration, such as hydrolysis to carboxylic acids or reduction to amines, thereby expanding its utility in medicinal chemistry [6] [10].
The journey of quinazolinones in medicinal chemistry began in 1869 with the pioneering synthesis of 2-ethoxy-4(3H)-quinazolinone by Griess using anthranilic acid and cyanogen bromide in ethanol, marking the first documented creation of this heterocyclic system [7]. The Niementowski synthesis, developed in the early 20th century, represented a transformative advancement by condensing anthranilic acid with amides or imidates under thermal conditions, establishing a reliable route to 2,3-disubstituted derivatives [7] . This methodology underwent significant green chemistry refinements in the 21st century, replacing harsh solvents with deep eutectic solvents (DES) like choline chloride:urea mixtures and employing microwave irradiation to dramatically reduce reaction times from hours to minutes while improving yields and purity profiles .
The isolation of quinazolinone alkaloids from traditional medicinal plants, notably Dichroa febrifuga Lour (Chinese name: Chang Shan), provided critical natural validation of the scaffold's bioactivity. The alkaloid febrifugine (3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone) exhibited remarkable antimalarial properties, stimulating intense synthetic efforts focused on this structural class [7]. This culminated in the development of clinically impactful drugs featuring the quinazolinone pharmacophore, including the antihypertensive agents prazosin and doxazosin (α1-adrenergic antagonists), the anticancer drugs gefitinib and erlotinib (EGFR tyrosine kinase inhibitors), and the sedative methaqualone, collectively demonstrating the scaffold's therapeutic versatility across diverse disease areas [4] [5] [7].
Time Period | Development | Impact on Medicinal Chemistry |
---|---|---|
1869 | Griess synthesizes first quinazolinone derivative | Foundation of quinazolinone synthetic chemistry |
Early 1900s | Niementowski synthesis established | Reliable access to 2,3-disubstituted derivatives |
1940s | Isolation of Febrifugine from Dichroa febrifuga | Validation of natural occurrence and bioactivity |
1970s-1990s | Development of Prazosin, Doxazosin, Methaqualone | Clinical translation in cardiovascular and CNS disorders |
1990s-2000s | Gefitinib & Erlotinib (EGFR inhibitors) approved | Breakthrough targeted cancer therapies |
2000s-Present | Microwave/DES-assisted green syntheses | Efficient, sustainable routes to novel derivatives |
Contemporary research leverages computer-aided drug design (CADD) approaches, particularly molecular docking studies, to rationally design quinazolinone derivatives targeting specific enzymes like thymidylate synthase, dihydrofolate reductase, and various protein kinases. These studies consistently demonstrate how substitutions at C-2, including thioacetonitrile moieties, influence binding poses and interaction energies within enzyme active sites, guiding the optimization of potency and selectivity [5] [7].
The thioacetonitrile moiety at C-2 represents a strategically valuable substituent class in quinazolinone chemistry. This functional group combines the electronic characteristics of the sulfur atom and the nitrile group, creating a versatile chemical handle. The molecular structure of [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile (C₁₁H₉N₃OS, MW 231.28 g/mol) features a methyl group at N-3 and the -SCH₂CN group at C-2, conferring specific physicochemical properties essential for bioactivity [6] [10]. Key structural identifiers include the SMILES string "CN1C(SCC#N)=Nc(cccc2)c2C1=O" and InChIKey "KKZOJRVRICGRJA-UHFFFAOYSA-N", which uniquely define its atomic connectivity and stereoelectronic features [10].
The synthetic accessibility of this derivative is achieved through efficient pathways. A common approach involves the initial synthesis of 2-mercapto-3-methylquinazolin-4(3H)-one via cyclocondensation of anthranilic acid derivatives with N-methylisothiourea or via the reaction of isatoic anhydride with methylamine followed by carbon disulfide treatment. Subsequent S-alkylation with chloroacetonitrile under basic conditions (e.g., potassium carbonate in acetone) or in deep eutectic solvents (DES) yields the target compound. Modern green chemistry approaches employ microwave irradiation during the alkylation step, significantly accelerating reaction kinetics—reducing reaction times from hours to under 15 minutes while maintaining or improving yields (typically 50-75%) compared to traditional reflux methods [6] .
The thioacetonitrile group significantly influences biological activity through multiple mechanisms:
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₉N₃OS | Elemental Analysis |
Molecular Weight | 231.28 g/mol | Calculated |
CAS Registry Number | 330827-69-5 | Chemical Abstracts Service |
IUPAC Name | 2-[(3-methyl-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetonitrile | Nomenclature Rules |
SMILES | CN1C(=O)C2=CC=CC=C2N=C1SCC#N | Canonical Representation |
InChIKey | KKZOJRVRICGRJA-UHFFFAOYSA-N | Standard Identifier |
Purity (Commercial) | ≥95% (HPLC) | Supplier Specifications (ChemDiv, Ambeed) |
Salt Form | None (Free base) | Supplier Data |
Structure-activity relationship (SAR) studies of C-2 substituted quinazolinones consistently reveal that the thioacetonitrile derivatives exhibit distinct biological profiles compared to analogues bearing simple alkylthio, arylthio, or oxygen-containing groups at this position. While comprehensive biological data specifically for [(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile remains limited in public literature (as it is primarily marketed as a building block, e.g., ChemDiv Building Block ID BB57-4976), its structural similarity to extensively studied bioactive 2-heteroarylthioquinazolin-4-ones suggests significant potential [6] [9]. For instance, structurally related compounds like 2-(6,7-dimethoxy-3-benzyl-4-oxo-3,4-dihydroquinazoline-2-ylthio)nicotinic acid exhibit broad-spectrum antimicrobial activity comparable to standard antibiotics, underscoring the pharmacological relevance of the C-2 thioether linkage combined with electron-withdrawing groups [2]. The nitrile functionality in particular provides a versatile synthetic handle for further chemical transformation into amidines, tetrazoles, or carboxylic acids, enabling the generation of diverse libraries for biological screening and optimization campaigns [6] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: